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Cat. No.: B15622910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
Enduracidin B is a potent lipodepsipeptide antibiotic produced by Streptomyces fungicidicus. It

demonstrates significant activity against a wide spectrum of Gram-positive bacteria, including

clinically important antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus

aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Its unique mechanism of action

and low propensity for resistance development make it a valuable tool in antibiotic resistance

research and a potential candidate for novel therapeutic strategies.

Mechanism of Action

Enduracidin B targets a fundamental process in bacterial cell wall synthesis. It specifically

binds to Lipid II, a crucial precursor molecule involved in the biosynthesis of peptidoglycan.

Peptidoglycan provides structural integrity to the bacterial cell wall, and its inhibition leads to

cell lysis and death.

The primary mode of action involves the inhibition of the transglycosylation step of

peptidoglycan synthesis. By sequestering Lipid II, Enduracidin B prevents its utilization by

penicillin-binding proteins (PBPs), which are the enzymes responsible for polymerizing the

glycan chains. This mechanism is distinct from that of beta-lactams, which inhibit the

transpeptidation (cross-linking) step, and glycopeptides like vancomycin, which bind to the D-

Ala-D-Ala terminus of the Lipid II pentapeptide. This differential targeting allows Enduracidin B
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to remain effective against strains that have developed resistance to these other classes of

antibiotics.

Significance in Resistance Studies

The study of Enduracidin B is critical for several reasons:

Overcoming Existing Resistance: It is active against major resistant pathogens, offering a

potential solution to the challenge of multidrug resistance.

Low Resistance Development: Bacteria exhibit a very low frequency of developing

resistance to Enduracidin B. Studies involving serial passage in the presence of sub-lethal

concentrations have shown that while a minor increase in the Minimum Inhibitory

Concentration (MIC) can be induced, this resistance is often unstable and reverts upon

removal of the antibiotic pressure.

Novel Target Exploration: Research into Enduracidin B and its interaction with Lipid II

provides deeper insights into the bacterial cell wall synthesis pathway, a validated and highly

effective target for antibiotic development.

Quantitative Data: Antibacterial Activity of
Enduracidin B
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for

Enduracidin B against various Gram-positive bacteria, including susceptible and resistant

phenotypes. Data is compiled from multiple in vitro studies.
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Bacterial Species Strain Type
Enduracidin B MIC
Range (µg/mL)

Notes

Staphylococcus

aureus

Methicillin-Susceptible

(MSSA)
0.05 - 0.2

Highly potent against

susceptible strains.

Staphylococcus

aureus

Methicillin-Resistant

(MRSA)
0.1 - 0.4

Retains high potency

against MRSA,

indicating no cross-

resistance with beta-

lactam antibiotics.[1]

Enterococcus faecalis
Vancomycin-

Susceptible (VSE)
0.2 - 0.8

Effective against

vancomycin-

susceptible

enterococci.

Enterococcus faecium
Vancomycin-Resistant

(VRE)
0.2 - 1.6

Demonstrates

significant activity

against VRE, a major

nosocomial pathogen.

[1]

Clostridium difficile - 0.1 - 0.5

Potent activity against

this anaerobic, spore-

forming bacterium.

Mycobacterium

smegmatis
ATCC 607 ~15.6

Shows activity against

mycobacteria.

Gram-Negative

Bacteria

(E. coli, P. aeruginosa,

etc.)
>100

Generally inactive

against Gram-

negative bacteria due

to the outer

membrane barrier.[1]
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Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC)
This protocol follows the broth microdilution method as standardized by the Clinical and

Laboratory Standards Institute (CLSI) to determine the MIC of Enduracidin B.[2]

Materials:

Enduracidin B stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO, then diluted

in water).

Cation-adjusted Mueller-Hinton Broth (CAMHB).

Sterile 96-well microtiter plates.

Bacterial strains for testing (e.g., MRSA, VRE).

0.9% sterile saline.

McFarland 0.5 turbidity standard.

Spectrophotometer.

Incubator (35°C ± 2°C).

Procedure:

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies

of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the

suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This

can be done visually or using a spectrophotometer at 625 nm. d. Within 15 minutes, dilute

this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of

approximately 5 x 10⁵ CFU/mL.

Plate Preparation: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b.

Prepare the Enduracidin B working solution. For a final highest concentration of 64 µg/mL,

prepare a 128 µg/mL solution in CAMHB. c. Add 200 µL of the 128 µg/mL Enduracidin B
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solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well

2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well

10 after mixing. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5,

0.25, 0.125 µg/mL). e. Well 11 will serve as the growth control (no antibiotic). Well 12 will

serve as the sterility control (no bacteria).

Inoculation: a. Add 100 µL of the final bacterial inoculum (prepared in step 1d) to wells 1

through 11. This will bring the final volume in each well to 200 µL and halve the antibiotic

concentrations to the desired final range. The final bacterial density will be ~5 x 10⁵ CFU/mL.

b. Do not add bacteria to well 12.

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Result Interpretation: a. After incubation, check the sterility control (well 12) for any growth

(should be clear) and the growth control (well 11) for adequate growth (should be turbid). b.

The MIC is the lowest concentration of Enduracidin B that completely inhibits visible growth

of the organism.

Protocol 2: In Vitro Induction of Resistance by Serial
Passage
This protocol is used to assess the potential for bacteria to develop resistance to Enduracidin
B over time through continuous exposure to sub-inhibitory concentrations.[3][4][5]

Materials:

Same materials as for MIC determination.

Additional sterile 96-well plates and culture media for daily passages.

Procedure:

Day 1 (Baseline MIC): a. Perform an initial MIC assay for the test organism against

Enduracidin B as described in Protocol 1. This establishes the baseline MIC.

Initiating Serial Passage: a. From the Day 1 MIC plate, identify the well with the highest

concentration of Enduracidin B that still permits visible bacterial growth (this is the sub-MIC
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well, typically one or two dilutions below the MIC). b. Use the culture from this sub-MIC well

as the inoculum for the next day's experiment. Dilute this culture 1:1000 in fresh CAMHB.

Subsequent Daily Passages: a. Prepare a new 96-well plate with a fresh serial dilution of

Enduracidin B. The concentration range may need to be adjusted upwards if resistance

begins to develop. b. Inoculate this new plate with the diluted culture from the previous day's

sub-MIC well. c. Incubate for 16-20 hours at 35°C. d. Read and record the new MIC value. e.

Select the culture from the new sub-MIC well to serve as the inoculum for the following day.

Duration and Analysis: a. Repeat the daily passage (steps 3a-3e) for a defined period, for

example, 15 to 30 days.[4] b. Plot the MIC value against the passage number (day) to

visualize the rate and magnitude of resistance development.

Stability of Resistance (Optional): a. After the final passage, take the potentially resistant

strain and subculture it for 5-10 consecutive days on antibiotic-free agar plates.[6] b. After

the passages on antibiotic-free media, re-determine the MIC. A return to the baseline MIC

indicates that the induced resistance was unstable.

Protocol 3: Differential Susceptibility Assay Using S.
aureus L-forms
This assay identifies compounds that specifically target cell wall synthesis by comparing their

activity against normal, walled S. aureus and its isogenic, wall-deficient L-form variant. L-forms

are osmotically fragile and require specific media to survive.

Materials:

S. aureus parental strain and its stable L-form variant.

Tryptic Soy Broth (TSB) for the parental strain.

L-form Broth: TSB supplemented with 1% yeast extract, 3.5% NaCl, and 20% sucrose (as an

osmotic stabilizer).[7]

L-form Agar: L-form Broth with 1.5% agar.

Enduracidin B and a control antibiotic not targeting the cell wall (e.g., Ciprofloxacin).
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96-well microtiter plates.

Procedure:

Culture Preparation: a. Grow the parental S. aureus strain in TSB overnight at 37°C. b. Grow

the S. aureus L-form in L-form Broth for 48 hours at 33-37°C without shaking.[7][8]

Assay Setup: a. Prepare two sets of 96-well plates with 2-fold serial dilutions of Enduracidin
B and the control antibiotic. b. For the first set of plates, use TSB as the medium. c. For the

second set of plates, use L-form Broth as the medium.

Inoculation: a. Prepare inocula of the parental strain in TSB and the L-form strain in L-form

Broth, adjusting to a final concentration of ~5 x 10⁵ CFU/mL. b. Inoculate the first set of

plates (TSB medium) with the parental S. aureus strain. c. Inoculate the second set of plates

(L-form Broth) with the S. aureus L-form strain.

Incubation and Reading: a. Incubate both sets of plates at 37°C. Parental strain plates are

read after 18-24 hours. L-form plates may require 48 hours or longer for visible growth. b.

Determine the MIC for each antibiotic against both the parental and L-form strains.

Interpretation:

Cell Wall Synthesis Inhibitor (Enduracidin B): A significant increase (e.g., >8-fold) in the

MIC for the L-form compared to the parental strain is expected. The L-form, lacking the

target structure (peptidoglycan), will be much less susceptible.

Non-Cell Wall Inhibitor (Ciprofloxacin): The MIC values against the parental and L-form

strains should be similar, as the drug's target (e.g., DNA gyrase) is present and essential

in both forms.
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Caption: Enduracidin B inhibits peptidoglycan synthesis by binding to Lipid II.
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Caption: Workflow for evaluating bacterial resistance development to Enduracidin B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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